2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
Description
2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a secondary amine derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an aminoethanol moiety linked via a methylene bridge at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and antimicrobial pathways .
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-3-8(10)7-9-4-6-11/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXRUWBKRHYFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 2-pyrrolidinone with methylamine under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of pyrrolidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and properties between 2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol and its analogs:
*Calculated based on analog data; exact values require experimental validation.
Key Research Findings and Industrial Relevance
- Pharmaceutical Intermediates: Compounds like 2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol are intermediates in synthesizing kinase inhibitors and anticancer agents () .
- Supplier Data: Several analogs, including 2-[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, are listed as discontinued but remain critical for structure-activity relationship (SAR) studies .
Biological Activity
2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol, a compound featuring a pyrrolidine moiety, has garnered interest for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of 158.24 g/mol. The compound can be synthesized through the reaction of 1-methylpyrrolidine with appropriate amines and alcohols under controlled conditions, typically involving inert atmospheres to minimize oxidation.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : It may modulate enzyme activity through competitive or non-competitive inhibition.
- Receptors : The compound can bind to specific receptors, influencing signaling pathways that regulate cellular responses.
These interactions suggest that it could play a role in modulating physiological processes, potentially leading to therapeutic effects in various conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0048 |
| Compound B | E. coli | 0.0195 |
| Compound C | Bacillus subtilis | 0.0125 |
Antidepressant Effects
Pyrrolidine derivatives have been investigated for their antidepressant properties. Studies suggest that they may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various pyrrolidine derivatives, including analogs of this compound. Results demonstrated that these compounds inhibited bacterial growth effectively, with some achieving MIC values lower than standard antibiotics like vancomycin .
- Pharmacological Applications : Another research focused on the pharmacokinetics and pharmacodynamics of pyrrolidine-based compounds in clinical settings, highlighting their potential as novel therapeutic agents for treating infections resistant to conventional treatments .
Q & A
Q. How can computational methods predict its interaction with biological targets (e.g., enzymes or receptors)?
- Perform molecular docking studies using software like AutoDock Vina. The pyrrolidine ring and aminoethanol side chain can form hydrogen bonds with active-site residues (e.g., catalytic aspartate in proteases). Validate predictions with binding affinity assays (e.g., SPR or ITC) . For thermodynamic insights, calculate vaporization enthalpies via the "centerpiece" approach, as demonstrated for related aminoethanol derivatives .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?
- Meta-analysis of experimental conditions : Check for variations in assay pH (aminoethanol’s pKa ~9.5 affects ionization) or solvent (DMSO vs. aqueous buffers).
- Replicate studies with controlled parameters : Use standardized cell lines (e.g., HEK293 for receptor studies) and validate compound stability under assay conditions via LC-MS .
Q. How can its pharmacokinetic properties (e.g., blood-brain barrier penetration) be improved?
- Modify the alkyl chain on the pyrrolidine ring to enhance lipophilicity (logP optimization). For example, replacing methyl with a trifluoromethyl group increases membrane permeability, as seen in CNS-targeting analogs . Validate using PAMPA-BBB assays to measure permeability coefficients .
Q. What are the challenges in synthesizing enantiomerically pure forms, and how are they addressed?
- The secondary amine in the ethanolamine moiety can racemize under acidic/basic conditions. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For asymmetric synthesis, employ BINOL-derived catalysts during the alkylation step to achieve >90% ee .
Methodological Guidance
Q. How to design a stability study under varying pH and temperature conditions?
- Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (0, 1, 7, 30 days). Kinetic modeling (Arrhenius equation) predicts shelf-life .
Q. What in vitro assays are suitable for evaluating its chelation potential?
- UV-Vis titration with metal ions (e.g., Fe³⁺, Cu²⁺) in ethanol/water (1:1). Calculate stability constants (logK) from absorbance shifts at λmax ~500 nm, referencing hydroxypyridinone chelators as positive controls .
Safety and Compliance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
